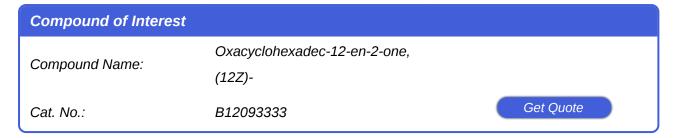




Structural Elucidation of (12Z)Oxacyclohexadec-12-en-2-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and spectral data interpretation integral to the structural elucidation of (12Z)-Oxacyclohexadec-12-en-2-one, a significant macrocyclic lactone in the fragrance industry, also known as (Z)-Habanolide. The structural confirmation of this molecule relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Properties

(12Z)-Oxacyclohexadec-12-en-2-one is a 16-membered unsaturated macrocyclic lactone with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[1] The defining structural features are the lactone (cyclic ester) functional group and a cis-configured carbon-carbon double bond between positions 12 and 13 of the macrocycle. Its E-isomer, (12E)-Oxacyclohexadec-12-en-2-one, is the more commercially prominent fragrance ingredient known as Habanolide.[2][3][4]



Property	Value
IUPAC Name	(12Z)-1-Oxacyclohexadec-12-en-2-one[1]
Synonyms	(Z)-Habanolide, (Z)-12-musk decenone[5]
CAS Number	111879-79-9[1]
Molecular Formula	C15H26O2[1]
Molecular Weight	238.37 g/mol [1]

Spectroscopic Analysis and Data Interpretation

The definitive identification and structural confirmation of (12Z)-Oxacyclohexadec-12-en-2-one necessitate a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon framework and proton environments of the molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assemble the structural puzzle.

¹³C NMR Spectral Data (Predicted)

While a publicly available, peer-reviewed ¹³C NMR spectrum for the pure (12Z)-isomer is not readily available in the searched literature, PubChem indicates the existence of such data.[1] Based on general knowledge of similar structures, the following table presents predicted chemical shifts.



Carbon Atom	Predicted Chemical Shift (δ) ppm
C=O (C2)	~174
-CH ₂ -O- (C16)	~64
=CH- (C12, C13)	~130
Allylic -CH ₂ -	~25-30
Other -CH ₂ -	~20-35
α-CH ₂ to C=O (C3)	~35
β-CH ₂ to C=O (C4)	~25

¹H NMR Spectral Data (Predicted)

Similarly, specific ¹H NMR data with coupling constants for the (12Z)-isomer is not available in the public domain search results. The predicted proton NMR spectrum would exhibit characteristic signals for the olefinic protons, the protons alpha to the ester oxygen, and a complex multiplet region for the aliphatic chain protons.

Proton(s)	Predicted Chemical Shift (δ) ppm	Multiplicity
=CH-	~5.3-5.5	m
-CH ₂ -O-	~4.1-4.3	t
-CH ₂ -C=O	~2.2-2.4	t
Allylic -CH ₂ -	~2.0-2.2	m
Other -CH ₂ -	~1.2-1.8	m

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Gas Chromatography-Mass



Spectrometry (GC-MS) is a common technique for the analysis of volatile fragrance compounds.

Electron Ionization Mass Spectrum (EI-MS) Data

PubChem indicates the availability of a GC-MS spectrum for (12Z)-Oxacyclohexadec-12-en-2-one.[1] The mass spectrum would be expected to show a molecular ion peak ([M]+) at m/z 238, corresponding to the molecular weight of the compound. The fragmentation pattern of macrocyclic lactones can be complex, but key fragments would arise from cleavages of the ester group and rearrangements within the macrocyclic ring.

m/z	Interpretation
238	Molecular Ion [M]+
various	Fragmentation products from cleavage of the macrocyclic ring and ester group

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. For (12Z)-Oxacyclohexadec-12-en-2-one, the key absorptions would be from the ester carbonyl group and the cis-double bond.

FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Interpretation
~1735	C=O stretch (ester)
~3000	=C-H stretch
~1650	C=C stretch (cis)
~1250	C-O stretch (ester)

Experimental Protocols



The following sections detail the methodologies for the key experiments used in the structural elucidation of (12Z)-Oxacyclohexadec-12-en-2-one.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl $_3$) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

Data Acquisition:

- ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- 13C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 220 ppm) is required.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs for these experiments are utilized to establish correlations between protons and carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector: Split/splitless injector, typically operated in split mode.



- Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 50°C and ramping up to 280°C.
- Carrier Gas: Helium at a constant flow rate.

MS Conditions:

- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or ion trap.
- Scan Range: m/z 40-400.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

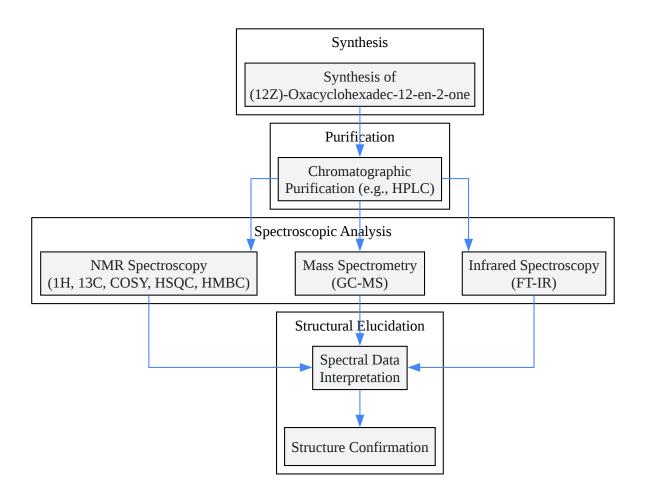
Instrumentation: A Fourier-Transform Infrared spectrophotometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

Synthesis and Structural Confirmation Workflow

The structural elucidation of a novel or synthesized molecule like (12Z)-Oxacyclohexadec-12-en-2-one follows a logical workflow to ensure unambiguous identification.





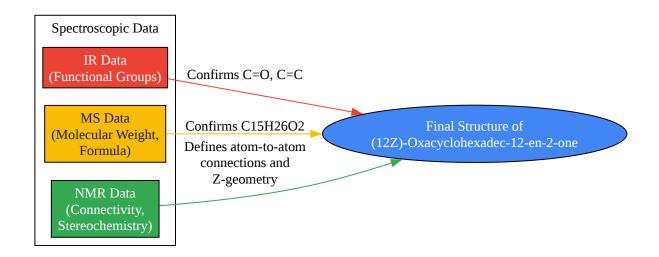
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Caption: Workflow for the synthesis and structural elucidation of (12Z)-Oxacyclohexadec-12-en-2-one.

Logical Relationship of Spectroscopic Data

The data from different spectroscopic techniques are complementary and are used in conjunction to build a complete picture of the molecular structure.





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Caption: Interrelationship of spectroscopic data in structural elucidation.

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